1-Chloronaphthalene

Catalog No.
S3710127
CAS No.
25586-43-0
M.F
C10H7Cl
M. Wt
162.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloronaphthalene

CAS Number

25586-43-0

Product Name

1-Chloronaphthalene

IUPAC Name

1-chloronaphthalene

Molecular Formula

C10H7Cl

Molecular Weight

162.61 g/mol

InChI

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

JTPNRXUCIXHOKM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2Cl

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
1.07e-04 M
Sol in benzene, petroleum ether, alcohol
In water, 17.4 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.02 (poor)

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Cl

Solvent

  • -Chloronaphthalene's lipophilic (fat-loving) properties make it a useful solvent for non-polar (uncharged) organic materials Source: Royal Society of Chemistry.
  • Researchers utilize it in studies involving fats, oils, waxes, and other non-polar substances.

Organic Synthesis

  • The chlorine atom in 1-Chloronaphthalene acts as a good leaving group in chemical reactions Source: American Chemical Society: .
  • This property makes it a valuable intermediate for synthesizing various organic compounds, including pharmaceuticals and dyes.

Research on its own Properties

  • -Chloronaphthalene itself is a subject of scientific investigation. Researchers study its physical and chemical properties, such as its reactivity, solubility, and potential applications in new materials or processes.

Important Note:

  • It's important to remember that 1-Chloronaphthalene can be hazardous and requires proper handling due to its flammable and toxic nature.

1-Chloronaphthalene is a chlorinated derivative of naphthalene, characterized by the molecular formula C10H7ClC_{10}H_7Cl and a molecular weight of approximately 162.62 g/mol. It exists as a colorless to pale yellow liquid at room temperature, with a distinct aromatic odor. The compound is notable for its role as a precursor in organic synthesis and as an industrial solvent. Its structure features a chlorine atom substituted at the first position of the naphthalene ring, which significantly influences its chemical properties and reactivity due to the inductive and mesomeric effects of the chlorine atom .

Typical of aromatic compounds:

  • Electrophilic Substitution: The chlorine atom can undergo substitution reactions, allowing for further functionalization of the naphthalene ring.
  • Nucleophilic Substitution: The chlorine can be replaced by nucleophiles under appropriate conditions, leading to products such as phenols or amines.
  • Dehydrochlorination: In the presence of strong bases, 1-chloronaphthalene can lose hydrochloric acid to form naphthalene derivatives .

1-Chloronaphthalene exhibits significant biological activity, particularly concerning its toxicity. It has been classified as harmful to aquatic life and poses risks of bioaccumulation in fish. Exposure can lead to symptoms such as skin irritation, respiratory issues, and other health effects . Moreover, it has been implicated in carcinogenicity, raising concerns about its environmental impact and safety in industrial applications .

Several methods exist for synthesizing 1-chloronaphthalene:

  • Chlorination of Naphthalene: This method typically involves the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions can be controlled to favor the formation of 1-chloronaphthalene over its isomer, 2-chloronaphthalene.
    text
    C10H8 + Cl2 → C10H7Cl + HCl
  • Electrophilic Aromatic Substitution: This approach utilizes chlorinating agents in an electrophilic aromatic substitution reaction, allowing for selective chlorination at specific positions on the naphthalene ring .

1-Chloronaphthalene finds various applications across different industries:

  • Solvent: It serves as a solvent for resins, oils, and other organic compounds.
  • Intermediate in Synthesis: It is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
  • Chemical Research: Its unique properties make it valuable in chemical research for studying reaction mechanisms involving chlorinated aromatic compounds .

Studies have shown that 1-chloronaphthalene interacts with various biological systems. For example:

  • Radical Reactions: Research indicates that 1-chloronaphthalene can participate in radical reactions with other organic molecules, influencing its reactivity and potential biological effects .
  • Photolysis: Under UV light exposure, it can undergo electron transfer processes that may lead to the formation of reactive species, further complicating its biological interactions .

1-Chloronaphthalene belongs to a class of compounds known as chlorinated polycyclic aromatic hydrocarbons. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
NaphthaleneC10H8C_{10}H_8Parent compound; lacks chlorine; higher volatility.
2-ChloronaphthaleneC10H7ClC_{10}H_7ClIsomer with chlorine at the second position; different reactivity profile.
PhenanthreneC14H10C_{14}H_{10}Larger polycyclic structure; different physical properties.
1-BromonaphthaleneC10H7BrC_{10}H_7BrSimilar structure but with bromine; exhibits different chemical behavior due to larger halogen size.

Uniqueness of 1-Chloronaphthalene

1-Chloronaphthalene's unique placement of the chlorine atom at the first position on the naphthalene ring leads to distinct electronic properties and reactivity compared to its isomers and related compounds. Its applications as an industrial solvent and intermediate further differentiate it within this class of chemicals .

Physical Description

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992)
OILY COLOURLESS LIQUID.

Color/Form

Oily liquid

XLogP3

4.2

Exact Mass

162.0236279 g/mol

Monoisotopic Mass

162.0236279 g/mol

Boiling Point

505 °F at 760 mm Hg (NTP, 1992)
259.0 °C
259.3 °C @ 760 mm Hg
260 °C

Flash Point

250 °F (NTP, 1992)
250 °F (121 °C) (closed cup)
121 °C c.c.

Heavy Atom Count

11

Taste

/1-Chloronaphthalene/ gives water a sweetish, astringent taste, the perception threshold for which is higher than for odor. /Odor threshold (0.01 mg/L)/.

Vapor Density

5.6 (Air= 1)
Relative vapor density (air = 1): 5.6

Density

1.1938 at 68 °F (NTP, 1992)
1.19382 @ 20 °C/4 °C
Relative density (water = 1): 1.2

Odor Threshold

0.01 mg/L

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

-9 to -4 °F (NTP, 1992)
-2.5 °C
-2.3 °C

UNII

K4OIF2EC56

Vapor Pressure

1 mm Hg at 177.1 °F ; 100 mm Hg at 356.7° F; 760 mm Hg at 498.7° F (NTP, 1992)
0.03 mmHg
0.029 mm Hg @ 25 °C
Vapor pressure, Pa at 25 °C: 4

Absorption Distribution and Excretion

From studies on the metabolism of PCNs, it can be concluded that mono and dichloronaphthalenes (>80-90%) and tetrachloronaphthalenes (>45%) are well absorbed by the gastrointestinal tract. Higher chlorinated PCNs are less well absorbed, presumably very poorly absorbed ... .
In pigs 10 min after retrocarotid admin of 1-chloronaphthalene the blood concn was 5.1 ug/g & decreased with time. After admin of 2-chloronaphthalene, the concentration was similar to 1-chloronaphthalene. Its metabolite, 3-chloro-naphthol, was detected in blood. 6-hr after admin of the chlorinated naphthalenes, they were found in the brain, kidney, liver, lung, skeletal muscle, heart & fat with highest concn in brain & kidney. Fat concn of 2-chloronaphthalene was low (0.6 ug/g). Chloronaphthalenes are distributed in various organs & tissues whereas metabolites were concentrated in urine, bile, kidney & liver.

Metabolism Metabolites

Yields s-(1-naphthyl)glutathione in rats ... in rabbits ... . /from table/
1-... /Chloronaphthalene is/ metabolized by pig to 4-chloro-1-naphthol... .
Alpha-chloronaphthalene was converted by pretreated liver microsomes in vitro to active int which formed covalent complexes with (35)sulfur labeled glutathione.
Metabolic pathway: 2-chloronaphthalene to d-8-chlor-1,2-dihydroxynaphthalene to 3-chlorosalicylic acid.
Most of the metabolites identified in urine and/or feces of rats, pigs, and frogs after treatment with monochloronaphthalenes were hydroxylated PCNs (phenolic and conjugated forms), with evidence for metabolism via arene oxide.

Wikipedia

1-chloronaphthalene

Methods of Manufacturing

PREPN: ... BY PASSING CHLORINE INTO BOILING NAPHTHALENE WITH OR WITHOUT SOLVENT SUCH AS CHLOROBENZENE & WITH OR WITHOUT CATALYST SUCH AS /IODINE/.
PREPN: FROM ALPHA-NAPHTHYLAMINE BY DIAZOTIZATION & SANDMEYER COPPER CHLORIDE REACTION

General Manufacturing Information

Naphthalene, 1-chloro-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Koppers Co, Inc., the sole U.S. producer, ceased manufacturing their chloronaphthalene products (Halowax) in 1977.
1-chloronaphthalene & 2-chloronaphthalene are major components of Halowax 1031.
... Most of the commercial PCNs were complex mixtures of isomers and cogeners, although two products, namely monoPCN and Halowax 1051/N-Wax 80, contained primarily 1-chloronaphthalene and octachloronaphthalene, respectively. /Polychlorinated naphthalenes/

Analytic Laboratory Methods

Determined in air samples by UV spectrophotometry.
GLC/MS.
Chloronaphthalenes are analyzed by GLC, HPLC, and TLC. /Chloronaphthalenes/
EPA Method 8120. Gas Chromatographic Method with an electron capture detector for the detection of ppb levels of certain chlorinated hydrocarbons including chlorinated naphthalene, not otherwise specified. in solid waste using the solvent flush technique. Under the prescribed conditions for chlorinated naphthalene, not otherwise specified the method detection limit is not given. Prcision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix. /Chlorinated naphthalene, not otherwise specified/
For more Analytic Laboratory Methods (Complete) data for 1-CHLORONAPHTHALENE (6 total), please visit the HSDB record page.

Storage Conditions

... store this chemical under refrigerated temperatures, and keep it away from oxidizing materials. STORE AWAY FROM SOURCES OF IGNITION.

Dates

Modify: 2023-08-20

Application of synchrotron X-ray microtomography for visualizing bacterial biofilms 3D microstructure in porous media

S Rolland du Roscoat, J M F Martins, P Séchet, E Vince, P Latil, C Geindreau
PMID: 24293082   DOI: 10.1002/bit.25168

Abstract

The development of reliable models to accurately predict biofilm growth in porous media relies on a good knowledge of the temporal evolution of biofilms structure within the porous network. Since little is known on the true 3D structure of biofilms developed in porous media, this work aimed at developing a new experimental protocol to visualize the 3D microstructure of bacterial biofilms in porous media. The main originality of the proposed procedure lies on the combination of the more recent advances in synchrotron microtomography (Paganin mode) and of a new contrast agent (1-chloronaphtalene) that has never been applied to biofilm visualization. It is shown that the proposed methodology takes advantage of the contrasting properties of 1-chloronaphtalene to prevent some limitations observed with more classical contrast agents. A quantitative analysis of the microstructural properties (volume fractions and specific surface area) of bacterial biofilms developed in columns of clay beads is also proposed on the basis of the obtained 3D images.


Comparison of the photoconversion of 1-chloronaphthalene and 2,3-dichlornaphthalene in water

Chunli Kang, Siqi Bao, Yuhan Wang, Kunkun Xiao, Ling Zhu, Fang Liu, Tao Tian
PMID: 30566098   DOI: 10.2166/wst.2018.469

Abstract

In this work, the photoconversion of 1-chloronaphthalene (CN-1) and 2,3-dichlornaphthalene (CN-10) under the simulated sunlight had been studied. The results showed that the photoconversion of CN-1 and CN-10 obeyed the first-order kinetics model. NO
, NO
, Fe
and Fe
extensively present in natural water can accelerate CN-1 photoconversion via generating ·OH, which may induce indirect photooxidation of CN-1. The photoproducts were treated by the derivatization method and analyzed by GC-MS after being irradiated for 6 h. Ten products were characterized for CN-1 and CN-10, and there were six common products. On this basis, the photoconversion pathways of CN-10 and CN-1 were proposed, and both of them have a similar conversion mechanism.


Increased biological removal of 1-chloronaphthalene as a result of exposure: A study of bacterial adaptation strategies

Wojciech Smułek, Agata Zdarta, Amanda Pacholak, Tomasz Runka, Ewa Kaczorek
PMID: 31561078   DOI: 10.1016/j.ecoenv.2019.109707

Abstract

Effective biodegradation of hydrophobic pollutants, such as 1-chloronaphthalene, is strictly associated with the adaptation of environmental bacteria to their assimilation. This study explores the relation between the modifications of cell properties of bacteria belonging to Pseudomonas and Serratia genera resulting from a 12-month exposure to 1-chloronaphthalene, and their biodegradation efficiency. In the presented study, both bacterial strains exhibited higher (70%) degradation of this compound after exposure compared to unexposed (55%) systems. This adaptation can be associated with increased ratio of polysaccharides in the outer layers of bacterial cells, which was confirmed using infrared spectroscopy analysis. Additionally, the analysis of Raman spectra indicated conformational changes of extracellular carbohydrates from α- to β-anomeric structure. Moreover, the changes in the cell surface hydrophobicity and cell membrane permeability differed between the strains and the Pseudomonas strain exhibited more significant modifications of these parameters. The results suggest that adaptation strategies of both tested strains are different and involve diverse reconstructions of the cell wall and membranes. The results provide a novel and deep insight into the interactions between environmental bacterial strains and chloroaromatic compounds, which opens new perspectives for applying spectrometric methods in investigation of cell adaptation strategies as a result of long-term contact with toxic pollutants.


Development and evaluation of an experimental protocol for 3-D visualization and characterization of the structure of bacterial biofilms in porous media using laboratory X-ray tomography

Tomislav Ivankovic, Sabine Rolland du Roscoat, Christian Geindreau, Philipe Séchet, Zhujun Huang, Jean M F Martins
PMID: 27827532   DOI: 10.1080/08927014.2016.1249865

Abstract

The development of a reliable model allowing accurate predictions of biofilm growth in porous media relies on a good knowledge of the temporal evolution of biofilm structure within the porous network. Since little is known about the real 3-D structure of biofilms in porous media, this work was aimed at developing a new experimental protocol to visualize the 3-D microstructure of the inside of a porous medium using laboratory X-ray microtomography. A reliable and reproducible methodology is proposed for (1) growing a biofilm inside a porous medium, and (2) X-ray tomography-based characterization of the temporal development of the biofilm at the inlet of the biofilter. The statistical analysis proposed here also validates the results presented in the literature based on a biofilm structure single measurement.


[Precautions in use of xylamon]

D RAUTENSTRAUCH
PMID: 13669542   DOI:

Abstract




Interplay of nanoscale domain purity and size on charge transport and recombination dynamics in polymer solar cells

Swaminathan Venkatesan, Nirmal Adhikari, Jihua Chen, Evan C Ngo, Ashish Dubey, David W Galipeau, Qiquan Qiao
PMID: 24292406   DOI: 10.1039/c3nr05177c

Abstract

Charge transport and bimolecular recombination dynamics were correlated with nanomorphology in polymer solar cells. The morphology of poly(diketopyrrolopyrrole-terthiophene) (PDPP3T) and phenyl-C61-butyric acid methyl ester (PC60BM) blend films was modified using different solvent additives namely 1-chloronaphthalene (CN), 1,8-diiodooctane (DIO) and 1,8-octanedithiol (ODT) and their role on steady state and transient optoelectronic properties was investigated. The energy filtered transmission electron microscopy (EFTEM) images showed that additives (e.g. CN and DIO) improved the domain purity which leads to significantly higher short circuit current densities (Jsc). However when the cells were processed with the ODT additive, the fill factor (FF) and open circuit voltage (Voc) decreased dramatically. Films processed with the ODT additive showed a smaller domain size but were more connected compared to films processed using CN and DIO additives. Transient photocurrent analysis indicates faster charge collection in the case of CN and DIO processed solar cells and the slowest charge collection in ODT processed solar cells. Interestingly devices processed with the ODT additive also showed the longest charge carrier recombination lifetime and lowest bimolecular recombination coefficient. This is attributed to the smaller donor domains that are connected with each other to provide a more interconnected and efficient charge transport matrix but longer pathways in ODT films. Such a matrix helped the charge to escape from the donor-acceptor interfaces and thus reduces the bimolecular recombination, while the longer pathway increases the charge collection time. Further insight is provided into the selection of processing conditions to achieve an ideal active layer morphology consisting of domains with higher polymer purity and optimal size that lead to higher Jsc and FF.


Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions

Abdul Ghaffar, Masaaki Tabata
PMID: 19740644   DOI: 10.1016/j.wasman.2009.06.013

Abstract

An efficient dechlorination/detroxification method for p-nitrochlorobenzene, p-chloroanisole and 1-chloronaphthalene on municipal waste incinerator fly ash in presence of reducing agents with water/alcohol mixtures was developed. Dechlorination% was higher in water/isopropanol mixture at temperature <100 degrees C. Metal contents of fly ash played a vital role in enhancing dechlorination at low temperature. Moreover, the fly ash particles provided the surface to accomplish reduction and substitution reactions by adsorbing the chlorinated aromatic compound, hydrogen and hydroxyl ions. The mechanism of dechlorination was envisaged.


Complete dechlorination of 1-chloronaphthalene by electrochemical reduction with naphthalene radical anion as mediator

Atsushi Matsunaga, Akio Yasuhara
PMID: 12966992   DOI: 10.1021/es026360z

Abstract

The possibility of electrochemical reduction for the complete dechlorination of toxic chlorinated aromatic compounds was investigated using 1-chloronaphthalene as a substrate. Sufficient current was obtained at the reduction potential of naphthalene rather than that of the substrate, and complete (>99.99%) dechlorination was achieved in tetra-n-butylammonium perchlorate/dimethylformamide solution in less than 1 h. The reaction was considered to proceed autocatalytically with the naphthalene radical anion, which was derived from the reduction of the initial dechlorination product (naphthalene) of the substrate, as mediator. The reaction rate was increased by the use of an excess of naphthalene at the start of the reaction, and complete dechlorination was possible without significant loss of current efficiency even if the water concentration was 0.3% v/v. The order of reaction of the mediated reduction was determined kinetically to be 0.5 for the substrate and 1 for naphthalene. Although the reaction of the naphthalene radical anion with 1-chloronaphthalene was very fast, it was considered to be the rate-determining step.


[Chemical and pharmacological findings in the use of a formulation of chloronaphthalenes and gamma hexane (xylamon) in confined places]

E BENETTI, P GALLO
PMID: 13309842   DOI:

Abstract




Biodegradation of chloronaphthalenes and polycyclic aromatic hydrocarbons by the white-rot fungus Phlebia lindtneri

T Mori, S Kitano, R Kondo
PMID: 12743769   DOI: 10.1007/s00253-003-1253-3

Abstract

The biodegradation of chloronaphthalene (CN) and polycyclic aromatic hydrocarbons by the white-rot fungus Phlebia lindtneri, which can degrade dichlorinated dioxins and non-chlorinated dioxin-like compounds, was investigated. Naphthalene, phenanthrene, 1-chloronaphthalene (1-CN) and 2-chloronaphthalene (2-CN) were metabolized by the fungus to form several oxidized products. Naphthalene and phenanthrene were metabolized to the corresponding hydroxylated and dihydrodihydroxylated metabolites. 2-CN was metabolized to 3-chloro-2-naphtol, 6-chloro-1-naphtol and two other chloronaphtols, CN-dihydrodiols and CN-diols. Significant inhibition of the degradation of these substrates was observed when they were incubated with the cytochrome P-450 monooxygenase inhibitors 1-aminobenzotriazole and piperonyl butoxide. These results suggest that P. lindtneri initially oxidizes these substrates by a cytochrome P-450 monooxygenase.


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